4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide
Overview
Description
4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylamino group and a butan-2-yl substituted phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide typically involves the following steps:
Amidation: The formation of the benzamide core is accomplished by reacting the acetylated amine with a benzoyl chloride derivative under basic conditions.
Substitution: The butan-2-yl group is introduced via a substitution reaction, often using a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Synthesis: A more efficient method where reactants are continuously fed into a reactor, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(acetylamino)-N-[4-(methyl)phenyl]benzamide
- 4-(acetylamino)-N-[4-(ethyl)phenyl]benzamide
- 4-(acetylamino)-N-[4-(propyl)phenyl]benzamide
Uniqueness
4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
4-acetamido-N-(4-butan-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-13(2)15-5-9-18(10-6-15)21-19(23)16-7-11-17(12-8-16)20-14(3)22/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZZHFJGRVNLHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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